An In-depth Technical Guide to 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride: Core Properties and Applications
An In-depth Technical Guide to 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride: Core Properties and Applications
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride, a pivotal heterocyclic building block in contemporary drug discovery and medicinal chemistry. This document delves into its physicochemical characteristics, synthesis methodologies, and its role as a core scaffold in the development of a diverse range of biologically active compounds. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utility of this important medical intermediate.
Introduction: The Significance of the Pyrrolopyridine Scaffold
The fusion of a pyrrole ring with a pyridine nucleus gives rise to a class of heterocyclic compounds known as pyrrolopyridines. These structures are of significant interest in medicinal chemistry due to their presence in various natural products and their versatile biological activities.[1][2][3] The pyrrolo[3,4-c]pyridine core, in particular, serves as a rigid and structurally valuable scaffold for the design of novel therapeutic agents. Derivatives of this core have been investigated for a wide array of pharmacological effects, including analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor activities.[1][2][3][4][5] 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride is a key synthetic intermediate that provides an accessible entry point to this important class of molecules. Its hydrochloride salt form often enhances stability and solubility, facilitating its use in various synthetic transformations.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective utilization in research and development. The key properties of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₉ClN₂ | [6] |
| Molecular Weight | 156.61 g/mol | [6] |
| CAS Number | 651558-58-6 | [6] |
| Appearance | Solid (form may vary) | |
| Topological Polar Surface Area (TPSA) | 24.9 Ų | [6][7] |
| Complexity | 103 | [6][7] |
| Hydrogen Bond Donor Count | 2 | [7] |
| Hydrogen Bond Acceptor Count | 2 | [7] |
Note: Experimental values for properties such as melting point and solubility are not consistently reported in publicly available literature and may vary between suppliers.
Synthesis of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride
The synthesis of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride is a critical process for its application in medicinal chemistry. A common and patented method involves a three-step sequence starting from furo[3,4-c]pyridine-1,3-dione.[8] This process includes lactamization, reduction, and finally, salification to yield the desired hydrochloride salt.[8]
Synthetic Workflow
The overall synthetic pathway can be visualized as a three-stage process, each with specific reagents and conditions to ensure high yield and purity of the final product.
Caption: A workflow diagram illustrating the key stages in the synthesis of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride.
Experimental Protocol
The following is a representative, step-by-step methodology based on the patented synthesis.[8]
Step 1: Lactamization
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The starting material, furo[3,4-c]pyridine-1,3-dione, is reacted in a suitable solvent, such as o-xylene.[8]
-
The reaction mixture is heated to facilitate the lactamization process, leading to the formation of 2H-pyrrolo-[3,4-c]pyridine-1,3-dione.[8]
-
Upon completion, the intermediate is isolated and purified.
Step 2: Reduction
-
The lactam intermediate is dissolved in an appropriate solvent, typically an ether such as tetrahydrofuran (THF).[8]
-
A reducing agent is added to the solution to reduce the dione functionality.
-
The reaction is monitored until completion, after which the crude 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine (free base) is obtained through workup and purification.
Step 3: Salification
-
The purified free base is dissolved in a suitable solvent, for example, methanol.[8]
-
Dry hydrogen chloride gas is bubbled through the solution, or a solution of HCl in a suitable solvent is added.
-
The hydrochloride salt precipitates out of the solution and can be collected by filtration, washed, and dried to yield the final product.
Biological Activity and Applications in Drug Discovery
While 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride itself is primarily considered a synthetic intermediate, the core scaffold is of significant interest due to the broad spectrum of biological activities exhibited by its derivatives.[1][2][3]
Role as a Core Scaffold
The rigid, bicyclic structure of the pyrrolo[3,4-c]pyridine nucleus serves as an excellent foundation for the development of targeted therapeutic agents. Its defined three-dimensional shape allows for precise orientation of functional groups to interact with biological targets.
Caption: The diverse therapeutic applications stemming from the 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine core structure.
Notable Biological Activities of Derivatives
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Anticancer Activity: Derivatives of the pyrrolo[3,4-c]pyridine scaffold have been investigated as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a target in cancer immunotherapy.[9]
-
Central Nervous System (CNS) Activity: A significant body of research has focused on the analgesic and sedative properties of various pyrrolo[3,4-c]pyridine derivatives.[1][2][5]
-
Anti-infective Properties: The scaffold has been utilized in the development of agents with antimycobacterial and antiviral activities, including against HIV-1.[1][5]
-
Antidiabetic Potential: Certain derivatives have shown promise in modulating blood glucose levels, indicating their potential for the treatment of diabetes.[1][4]
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not universally available, general guidelines for handling heterocyclic amine hydrochlorides should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[10] Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place. The compound may be hygroscopic.
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water.[10] If inhaled, move to fresh air.[10] Seek medical attention if irritation persists.
Conclusion
2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride is a fundamentally important building block in the field of medicinal chemistry. Its straightforward synthesis and the versatile biological activities of its derivatives make it a valuable tool for drug discovery and development. The continued exploration of this scaffold is likely to yield novel therapeutic agents for a range of diseases, from cancer to infectious and central nervous system disorders. This guide has provided a foundational understanding of its basic properties, synthesis, and the vast potential it holds for the scientific community.
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